5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole
Overview
Description
5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole is a heterocyclic compound that features both pyrimidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole typically involves the reaction of 6-chloro-2-methylpyrimidine with 2,4-dimethylthiazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for developing new drugs, particularly in the treatment of cancer and infectious diseases.
Agrochemicals: It can be used as a building block for synthesizing herbicides and pesticides.
Material Science: The unique electronic properties of this compound make it suitable for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it can act as a kinase inhibitor, interfering with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Shares the pyrimidine core but lacks the thiazole ring.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine: Contains a pyridine ring instead of pyrimidine.
Uniqueness
5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole is unique due to its combined pyrimidine and thiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-5-10(15-7(3)12-5)8-4-9(11)14-6(2)13-8/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWPMWHCYRMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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